N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide
Description
Properties
CAS No. |
900004-11-7 |
|---|---|
Molecular Formula |
C18H17N5O5S |
Molecular Weight |
415.42 |
IUPAC Name |
N-(4-nitrophenyl)-2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H17N5O5S/c1-10-8-19-16-14(17(25)22(3)18(26)21(16)2)15(10)29-9-13(24)20-11-4-6-12(7-5-11)23(27)28/h4-8H,9H2,1-3H3,(H,20,24) |
InChI Key |
BZDLEIPULZJMBI-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C(=C1SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound with potential biological activities. This article explores its chemical structure, biological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H17N5O5S
- Molecular Weight : 415.4 g/mol
- CAS Number : 900004-11-7
The compound features a nitrophenyl group linked to a thioacetamide moiety with a pyrido-pyrimidine scaffold. The structural complexity contributes to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Case Study 1 : A derivative demonstrated effectiveness against various bacterial strains in vitro. The minimum inhibitory concentration (MIC) values were significantly lower compared to standard antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties:
- Case Study 2 : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound showed cytotoxic effects with IC50 values in the micromolar range. Mechanistic studies suggested that it induces apoptosis through the mitochondrial pathway .
Enzyme Inhibition
Inhibition of specific enzymes is another area of interest:
- Case Study 3 : The compound was tested for its ability to inhibit certain kinases implicated in cancer progression. Results indicated that it could effectively inhibit the activity of these kinases at low concentrations .
Data Summary Table
The biological activity of this compound may involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
Comparison with Similar Compounds
Structural Analogues
a. Pyrido-Pyrimidinone Derivatives
- N-(7-Methyl-2-phenylamino-tetrahydrothieno-pyrido-pyrimidin-4-on-3-yl)acetamide (): This compound shares a pyrido-pyrimidinone core but incorporates a tetrahydrothieno ring instead of a tetrahydropyrido system. The acetamide group is attached directly to the pyrimidinone nitrogen, unlike the thio-linked acetamide in the target compound. The phenylamino substituent and methyl group at position 7 result in distinct electronic and steric profiles compared to the target’s 1,3,6-trimethyl-dioxo framework. IR and NMR data (e.g., C=O peaks at 1,730 and 1,690 cm⁻¹) highlight carbonyl contributions .
b. Thioacetamide-Linked Pyrimidines
- 4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-tetrahydropyrimidine-5-carboxamide ():
While structurally distinct (tetrahydropyrimidine vs. pyrido-pyrimidine), this compound shares the N-(4-nitrophenyl) group and a thio-containing bridge. The thioxo (C=S) group at position 2 may confer different hydrogen-bonding capabilities compared to the target’s thioether (C-S-C) linkage. Its synthesis involves condensation of aldehydes, ketones, and thioureas, differing from alkylation routes used for thioacetamides .
- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ():
This derivative features a thioether-linked pyrimidine with a thietanyloxy substituent. The ester group (vs. acetamide in the target) and lack of nitroaryl substitution reduce polarity and electron-withdrawing effects. Such structural variations impact solubility and metabolic stability .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*Calculated based on molecular formula.
Key Observations :
- The target’s nitro group and dioxo-pyrido-pyrimidine core likely reduce solubility compared to ’s phenylamino derivative.
- Thioether linkages (C-S-C) in the target and compounds may enhance stability relative to thioxo (C=S) groups in derivatives.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide?
- Methodological Answer : Prioritize regioselective thioether bond formation between the pyridopyrimidinone core and the nitroarylacetamide moiety. Use anhydrous conditions to avoid hydrolysis of the dioxo groups. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm completion by LC-MS for intermediate tracking. For purification, employ column chromatography with gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate polar byproducts. Yield optimization often requires iterative adjustments of catalyst loading (e.g., K₂CO₃) and reaction time .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be used to characterize this compound?
- Methodological Answer : Record ¹H NMR in DMSO-d₆ to resolve exchangeable protons (e.g., NH). Key signals include:
- δ 2.03–2.33 ppm : Methyl groups on pyridopyrimidinone (1,3,6-trimethyl).
- δ 7.04–7.69 ppm : Aromatic protons from the 4-nitrophenyl and pyridopyrimidinone rings.
- δ 9.91 ppm : NH proton of the acetamide group.
Compare with literature data for analogous pyridopyrimidinone derivatives to validate assignments .
Q. What crystallographic techniques confirm the molecular structure of this compound?
- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to resolve the 3D structure. Use monoclinic crystal systems (e.g., C2/c space group) with parameters:
- a = 9.66 Å , b = 18.55 Å , c = 9.31 Å (adjusted for substituents).
Refine data with SHELX software, ensuring R-factor < 0.05. Analyze hydrogen-bonding networks (e.g., N–H···O interactions) to explain packing stability .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?
- Methodological Answer : Apply a factorial design to test variables:
- Factors : Temperature (80–120°C), solvent polarity (DMF vs. DMSO), and stoichiometry (1.0–1.5 eq. of thiolating agent).
- Response variables : Yield, purity (HPLC), and reaction time.
Use ANOVA to identify significant factors. For example, higher solvent polarity (DMSO) may enhance solubility of the nitroarylacetamide intermediate, reducing side reactions .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Standardize assay protocols (e.g., enzyme inhibition IC₅₀ vs. cell-based viability assays). For inconsistent results:
- Replicate experiments under identical conditions (pH, temperature, cell line).
- Validate target engagement using SPR or thermal shift assays.
- Check metabolite stability (e.g., nitro group reduction altering activity). Cross-reference with structurally related compounds (e.g., pyrazolo[4,3-d]pyrimidines) to identify scaffold-specific trends .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Systematically modify substituents:
- Pyridopyrimidinone core : Replace methyl groups with ethyl or cyclopropyl to assess steric effects.
- Thioacetamide linker : Substitute sulfur with selenium or oxygen to evaluate electronic impacts.
- 4-Nitrophenyl group : Test nitro vs. cyano or trifluoromethyl for π-stacking interactions.
Use molecular docking (e.g., AutoDock Vina) to correlate substitutions with binding affinity to targets like kinases or PDEs .
Q. How to address discrepancies in spectral data interpretation?
- Methodological Answer : For overlapping NMR signals, employ 2D techniques (HSQC, HMBC) to resolve connectivity. For LC-MS ambiguity:
- High-resolution MS (HRMS) to confirm molecular formula (e.g., C₂₀H₁₉N₅O₆S).
- Isotopic pattern analysis to distinguish [M+H]⁺ from adducts.
Cross-validate with IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹ for dioxo groups) .
Q. What computational approaches predict the compound’s stability under varying pH conditions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model hydrolysis pathways:
- Acidic conditions : Protonation of the pyrimidinone oxygen leading to ring-opening.
- Basic conditions : Deprotonation of the thioacetamide sulfur, triggering nucleophilic attack.
Validate with accelerated stability testing (40°C/75% RH for 4 weeks) and HPLC monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
